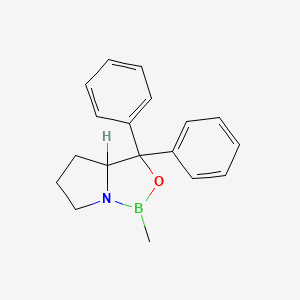

(S)-Methyl Oxazaborolidine

Descripción general

Descripción

(S)-Methyl Oxazaborolidine, also known as Corey’s oxazaborolidine or the Corey–Bakshi–Shibata (CBS) reagent, is a chiral catalyst derived from proline . It is used in enantioselective borane reduction of ketones, asymmetric Diels – Alder reactions, and [3 + 2] cycloadditions . The oxazaborolidine reagent mediates the enantioselective reduction of ketones .

Synthesis Analysis

The synthesis of this compound involves the reaction between chiral amino alcohols and borane (BH3), generating oxazaborolidine products . This reaction was first reported by Itsuno and coworkers in 1981 . They used chiral alkoxy-amine-borane complexes in reducing achiral ketones to chiral alcohols enantioselectively and in high yield .Molecular Structure Analysis

The molecular structure of this compound is complex and detailed analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy . The first step of the mechanism involves the coordination of BH3 to the nitrogen atom of the oxazaborolidine CBS catalyst .Chemical Reactions Analysis

This compound is used in the Corey–Itsuno reduction, a chemical reaction in which a prochiral ketone is enantioselectively reduced to produce the corresponding chiral, non-racemic alcohol . It has been utilized by organic chemists as a reliable method for the asymmetric reduction of achiral ketones .Aplicaciones Científicas De Investigación

Catalyst for Enantioselective Reduction of Ketones

(S)-Methyl Oxazaborolidine has been identified as a significant catalyst in the enantioselective reduction of ketones to chiral secondary alcohols. It offers excellent enantioselectivities, easy recoverability, near quantitative yields, and short reaction times, enhancing the practical utility of this process (Corey et al., 1987).

Enantioselective Cycloaddition Reactions

This compound plays a crucial role in [4 + 2] cycloaddition reactions as a strong chiral Lewis acid, catalyzing these reactions with high yield and enantioselectivity. It demonstrates broad applicability in various catalytic reactions (Canales & Corey, 2008).

Synthesis of Chiral Natural Products

It catalyzes the Diels-Alder reaction efficiently, leading to the synthesis of numerous chiral natural products. This demonstrates its utility in creating complex molecular architectures (Corey & Loh, 1993).

Preparation of Chiral Alcohols

This compound is effective in the enantioselective reduction of acyl ferrocenes, leading to the production of chiral ferrocenyl alcohols. This process achieves high optical purity and overall yields, demonstrating its potential in chiral alcohol synthesis (Wright et al., 1994).

Quantum Chemical Modeling

The compound has been the subject of quantum chemical modeling to understand its coordination with borane in catalytic processes. This research aids in the fundamental understanding of its catalytic behavior (Nevalainen, 1992).

Structural Studies

Structural studies of oxazaborolidines, including derivatives like this compound, using methods like NMR, X-ray, and quantum chemistry, provide insights into their molecular structure. This is crucial for understanding their reactivity and potential applications (Tlahuextl et al., 2005).

Antibacterial Activity

Some oxazaborolidines have shown antibacterial activity against Streptococcus mutans, marking the first reported antibacterial activity for this class of compounds. This opens avenues for medical research and potential therapeutic applications (Jabbour et al., 2004).

Asymmetric Synthesis

Its use in asymmetric synthesis, especially in the enantioselective reduction of ketones, illustrates its versatility in producing chiral molecules with high enantiomeric excess, which is fundamental to pharmaceutical and fine chemical manufacturing (Yao-zhong et al., 1994).

Reduction of Alpha-Methylene Ketones

This compound is used for the enantioselective reduction of alpha-methylene ketones, demonstrating its effectiveness in producing specific types of allylic alcohols, which are significant in various chemical syntheses (Matsuo et al., 2008).

Polymer-Supported Catalysis

Its polymer-supported variants have been explored for enantioselective ketone reduction, showcasing how its properties can be adapted for different reaction environments and industrial-scale applications (Degni et al., 2004).

Diborane Derivatives

It reacts with B2H6 to form N-BH3 adducts, which are considered as diborane derivatives. This indicates its role in creating compounds with potential applications in various chemical processes (Tlahuext & Contreras, 1992).

Synthesis of Carboxylic Acids

This compound-mediated reductions have been applied in the synthesis of 3-hydroxy 4-substituted carboxylic acids, demonstrating its utility in creating complex organic molecules, a key aspect of organic synthesis (Alemany et al., 2000).

In Situ Recycling in Catalysis

Methods have been developed for the in situ recycling of an oxazaborolidine catalyst derived from (1R,2S) cis-1-amino-indan-2-ol, enhancing the efficiency and sustainability of its use in asymmetric reductions (Gilmore et al., 2004).

Review of Asymmetric Synthesis

A comprehensive review of the use of chiral oxazaborolidines in asymmetric synthesis, including this compound, covers a wide range of reactions such as enantioselective reduction, Diels-Alder reactions, and aldol condensation, providing an overview of its broad utility in synthetic chemistry (Glushkov & Tolstikov, 2004).

Mecanismo De Acción

Direcciones Futuras

The future directions of (S)-Methyl Oxazaborolidine research could involve further exploration of its enantioselective properties and potential applications in various chemical reactions . The demonstration of an enantioselective Scholl oxidation reaction opens an avenue to the rational synthesis of elusive all-carbon nanographenes .

Propiedades

IUPAC Name |

1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKAFJQFKBASMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

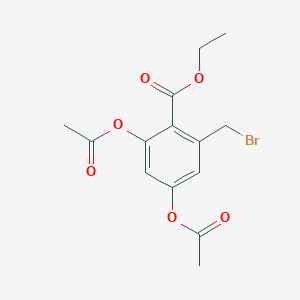

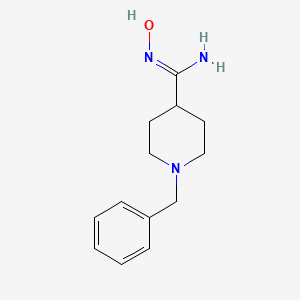

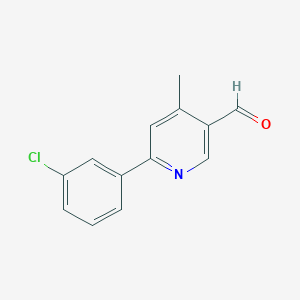

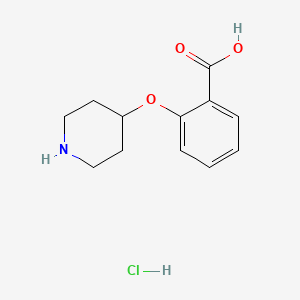

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B3231935.png)

![(E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B3231955.png)

![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B3231964.png)

![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-](/img/structure/B3231967.png)

![4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B3232001.png)

![1-[2-(4-Chloroanilino)anilino]-3-fluoro-4,6-dinitrobenzene](/img/structure/B3232011.png)